Sodium dinonyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

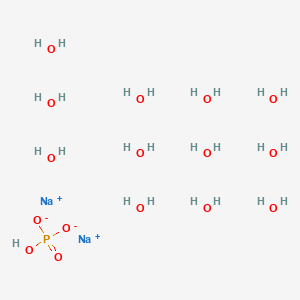

Sodium dinonyl phosphate (SDNP) is a type of surfactant that is commonly used in various industries due to its excellent surface-active properties. It is a vital component of many cleaning products, detergents, and emulsifiers. SDNP is also used in scientific research, particularly in the field of biochemistry and biotechnology.

Mécanisme D'action

Sodium dinonyl phosphate acts as a surfactant by reducing the surface tension of aqueous solutions. It has a hydrophobic tail and a hydrophilic head, which allows it to interact with both water and nonpolar substances. Sodium dinonyl phosphate can form micelles, which are structures that contain a hydrophobic core and a hydrophilic shell. Micelles can solubilize nonpolar substances, making them more accessible for biochemical reactions.

Biochemical and Physiological Effects:

Sodium dinonyl phosphate has been shown to have a variety of biochemical and physiological effects. It can disrupt the structure and function of cell membranes, leading to cell death. Sodium dinonyl phosphate can also affect the activity of enzymes and alter the conformation of proteins. In addition, Sodium dinonyl phosphate can induce oxidative stress and inflammation in cells.

Avantages Et Limitations Des Expériences En Laboratoire

Sodium dinonyl phosphate is a widely used surfactant in scientific research due to its excellent surface-active properties. It is relatively inexpensive and easy to synthesize. However, Sodium dinonyl phosphate can be toxic to cells at high concentrations. It can also interfere with some biochemical assays, such as the Bradford assay for protein quantification. Therefore, it is essential to optimize the concentration of Sodium dinonyl phosphate for each experiment.

Orientations Futures

There are several future directions for the use of Sodium dinonyl phosphate in scientific research. One area of interest is the development of Sodium dinonyl phosphate-based drug delivery systems. Sodium dinonyl phosphate can form stable liposomes, which can be used to deliver drugs to specific cells or tissues. Another area of interest is the use of Sodium dinonyl phosphate in the purification and isolation of membrane proteins. Sodium dinonyl phosphate can solubilize membrane proteins, making them more accessible for biochemical analysis. Finally, the development of new synthesis methods for Sodium dinonyl phosphate may lead to improved properties and applications.

Méthodes De Synthèse

Sodium dinonyl phosphate can be synthesized through the reaction of nonylphenol with phosphorus oxychloride in the presence of sodium hydroxide. The reaction takes place in a solvent such as toluene or xylene. The resulting product is then neutralized with sodium hydroxide to form Sodium dinonyl phosphate. The synthesis of Sodium dinonyl phosphate is a straightforward process and can be done on a large scale.

Applications De Recherche Scientifique

Sodium dinonyl phosphate is used in scientific research as a surfactant and emulsifier. It is commonly used in the purification and isolation of proteins, DNA, and RNA. Sodium dinonyl phosphate is also used in the preparation of liposomes, which are used as drug delivery systems. Additionally, Sodium dinonyl phosphate is used in the extraction and purification of membrane proteins.

Propriétés

Numéro CAS |

1787-34-4 |

|---|---|

Nom du produit |

Sodium dinonyl phosphate |

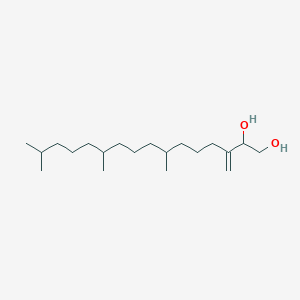

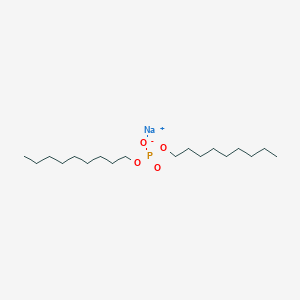

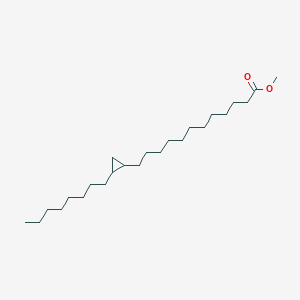

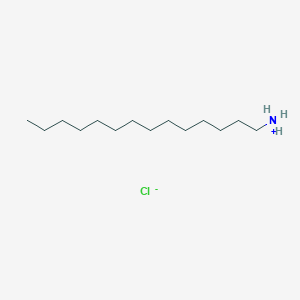

Formule moléculaire |

C18H38NaO4P |

Poids moléculaire |

372.5 g/mol |

Nom IUPAC |

sodium;dinonyl phosphate |

InChI |

InChI=1S/C18H39O4P.Na/c1-3-5-7-9-11-13-15-17-21-23(19,20)22-18-16-14-12-10-8-6-4-2;/h3-18H2,1-2H3,(H,19,20);/q;+1/p-1 |

Clé InChI |

KECOWKBVYCBTPB-UHFFFAOYSA-M |

SMILES isomérique |

CCCCCCCCCOP(=O)([O-])OCCCCCCCCC.[Na+] |

SMILES |

CCCCCCCCCOP(=O)([O-])OCCCCCCCCC.[Na+] |

SMILES canonique |

CCCCCCCCCOP(=O)([O-])OCCCCCCCCC.[Na+] |

Autres numéros CAS |

1787-34-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B158115.png)

![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)